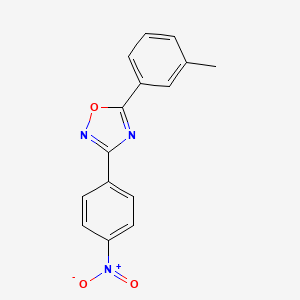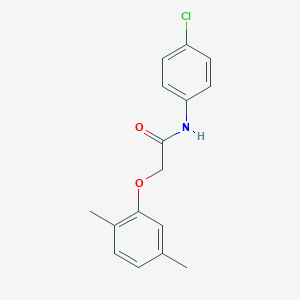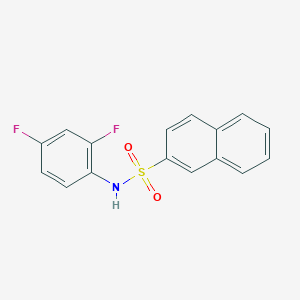
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been synthesized through various methods. This compound has been studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been studied for its potential applications in different fields of scientific research. Medicinal chemistry is one of the fields where this compound has been extensively studied. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. In biochemistry, it has been studied for its interactions with different biomolecules, such as enzymes and proteins.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities through different mechanisms. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects. For instance, it has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to inhibit the replication of certain viruses, such as HIV, by interfering with their life cycle.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One of the directions is the development of new derivatives with improved pharmacological activities and solubility. Another direction is the study of the interactions of this compound with different biomolecules, such as enzymes and proteins, to understand its mechanism of action. Furthermore, the study of the pharmacokinetics and toxicity of this compound is important for its potential use as a therapeutic agent. Finally, the development of new drug delivery systems for this compound can improve its bioavailability and efficacy.
Synthesis Methods
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine can be synthesized through various methods. One of the most common methods is the reaction of 4-methylphenyl-1,2-diamine and 2-thienylmethyl bromide in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction results in the formation of this compound as the final product.
properties
IUPAC Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-14-4-7-16(8-5-14)22-13-21-18-11-15(6-9-19(18)22)20-12-17-3-2-10-23-17/h2-11,13,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGSSIAFHGUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)



![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

